2-Methoxynaphthalene 2-Methoxynaphthalene Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
2-Methoxynaphthalene, also known as 2-naphthol methyl ether or nerolin, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-Methoxynaphthalene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methoxynaphthalene is primarily located in the membrane (predicted from logP). 2-Methoxynaphthalene has a sweet, acacia, and blossom taste.
Brand Name: Vulcanchem
CAS No.: 93-04-9
VCID: VC21097953
InChI: InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
SMILES: COC1=CC2=CC=CC=C2C=C1
Molecular Formula: C11H10O
Molecular Weight: 158.2 g/mol

2-Methoxynaphthalene

CAS No.: 93-04-9

Cat. No.: VC21097953

Molecular Formula: C11H10O

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxynaphthalene - 93-04-9

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
2-Methoxynaphthalene, also known as 2-naphthol methyl ether or nerolin, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-Methoxynaphthalene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methoxynaphthalene is primarily located in the membrane (predicted from logP). 2-Methoxynaphthalene has a sweet, acacia, and blossom taste.
CAS No. 93-04-9
Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
IUPAC Name 2-methoxynaphthalene
Standard InChI InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
Standard InChI Key LUZDYPLAQQGJEA-UHFFFAOYSA-N
SMILES COC1=CC2=CC=CC=C2C=C1
Canonical SMILES COC1=CC2=CC=CC=C2C=C1
Boiling Point 274.0 °C
Melting Point Mp 72 °
72°C

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